tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Description
tert-Butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a nitro-substituted dihydropyridine derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates such as tert-butyl 4-halo-3,6-dihydro-2H-pyridine-1-carboxylate. Its structure includes a nitromethyl group at the 4-position of the dihydropyridine ring, which confers unique electronic and steric properties. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations .
Key spectroscopic data from synthesis protocols include:
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |
InChI Key |
VQYIQKDBDOICBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl 4-(3-Acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (21a)
- Substituent : 3-Acetylphenyl at the 4-position.
- Key Data: UPLC/MS: Rt = 2.42 min; m/z = 302 [M + H]+ (C₁₈H₂₃NO₃) . Synthetic Yield: Not explicitly reported, but derived from a coupling reaction with 2.50 mmol scale .
- Comparison : The acetylphenyl group introduces a planar aromatic system, enhancing π-π stacking interactions compared to the nitromethyl group. This may improve crystallinity but reduce electrophilicity.
tert-Butyl 4-(2-Chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Substituent : 2-Chlorophenyl at the 4-position.
- Key Data: Molecular Formula: C₁₆H₂₀ClNO₂; CAS: 864830-05-5. Purity: ≥95% .
- Comparison : The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. nitromethyl’s ~2.8) and may enhance membrane permeability. However, the nitro group’s electron-withdrawing nature makes the nitromethyl derivative more reactive in nucleophilic substitutions .
Fluorinated Analogues
tert-Butyl 4-(5-Acetyl-2-fluoro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (21b)
tert-Butyl 4-(Trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'(2'H)-carboxylate
- Substituent : Trifluoromethylpyridinyl.
- Key Data :
- Comparison : The CF₃ group significantly increases metabolic stability and bioavailability compared to nitromethyl, making it more suitable for pharmaceutical applications .
Boronate and Heterocyclic Derivatives
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
tert-Butyl 4-[4-(6-Nitro-1H-benzimidazol-2-yl)piperazin-1-yl]-pyrrolidine-1-carboxylate
- Substituent : Nitrobenzimidazole-piperazine.
- Comparison : The nitromethyl derivative lacks the fused benzimidazole system, which is critical for target binding in kinase inhibitors.
Comparative Data Table
Key Research Findings
- Reactivity : Nitromethyl derivatives exhibit higher electrophilicity than acetylphenyl or chlorophenyl analogues, enabling facile nitro-to-amine reductions for drug discovery .
- Stability : Trifluoromethyl and boronate derivatives show superior metabolic and chemical stability compared to nitro-substituted compounds .
- Synthetic Utility : The nitromethyl group’s versatility in Henry reactions and nucleophilic substitutions makes it a preferred intermediate for diversifying dihydropyridine scaffolds .
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